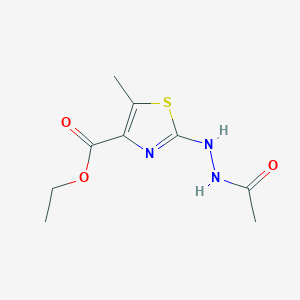

Ethyl 2-(2-acetylhydrazino)-5-methyl-1,3-thiazole-4-carboxylate

Description

Historical Context of Thiazole-Based Compounds in Medicinal Chemistry

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, has been a cornerstone of medicinal chemistry since its discovery in the late 19th century. The aromaticity of the thiazole ring, conferred by six π-electrons, enables diverse chemical reactions, including nucleophilic substitutions and cycloadditions, making it a valuable scaffold for drug design. Early milestones include the isolation of thiamine (vitamin B1) in 1911 and the incorporation of thiazole into penicillin antibiotics in the 1940s. These discoveries highlighted the pharmacological potential of thiazole derivatives, spurring synthetic efforts such as the Hantzsch thiazole synthesis (1889), which remains a foundational method for constructing thiazole rings.

In the 21st century, thiazole derivatives have been explored for anticancer, antimicrobial, and anti-inflammatory activities. For example, drugs like dasatinib (a tyrosine kinase inhibitor) and alpelisib (a PI3Kα inhibitor) feature thiazole moieties critical to their mechanisms of action. The structural plasticity of thiazole allows for regioselective modifications, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties.

Importance of Hydrazino-Functionalized Thiazoles in Academic Research

Hydrazino-functionalized thiazoles, such as ethyl 2-(2-acetylhydrazino)-5-methyl-1,3-thiazole-4-carboxylate, are prized for their dual reactivity: the hydrazine group participates in condensation and cyclization reactions, while the thiazole core offers stability and aromatic interactions. These compounds serve as intermediates in synthesizing more complex heterocycles, including thiazolo[3,2-a]pyrimidines and fused pyridine-thiazole hybrids.

The acetylhydrazine substituent enhances hydrogen-bonding capacity, which is critical for targeting enzymes or DNA. For instance, hydrazino-thiazoles have shown promise as topoisomerase II inhibitors, disrupting DNA replication in cancer cells. Additionally, the ester group at position 4 allows for further derivatization into amides or carboxylic acids, expanding the compound’s utility in structure-activity relationship (SAR) studies.

Table 1: Representative Hydrazino-Thiazole Derivatives and Their Applications

Current Research Landscape for this compound

Recent studies have focused on optimizing the synthesis and evaluating the biological potential of this compound. The compound is typically synthesized via a multi-step protocol:

- Thiazole ring formation : Reacting thiourea derivatives with α-haloketones under Hantzsch-like conditions.

- Hydrazine incorporation : Introducing acetylhydrazine through nucleophilic substitution at the C-2 position.

- Esterification : Protecting the carboxylic acid group as an ethyl ester to enhance solubility.

Ongoing research investigates its role as a precursor for anticancer agents. For example, molecular docking studies suggest that the acetylhydrazine group intercalates into DNA, while the thiazole ring interacts with topoisomerase II, inducing apoptosis in hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7) cell lines. Structural analogs of this compound have demonstrated IC~50~ values in the micromolar range, comparable to cisplatin derivatives.

Table 2: Synthetic Routes and Biological Evaluation of Related Thiazoles

| Compound | Synthetic Method | Target Cell Line | IC~50~ (µM) | Reference |

|---|---|---|---|---|

| 22 | Multi-step arylation | HT29 | 2.01 | |

| 35a | Cyclocondensation | HepG2 | 8.4 | |

| EVT-1351335 | Hantzsch-thiazole synthesis | MCF-7 | 12.7 |

Research Challenges and Opportunities

Despite progress, several challenges hinder the development of this compound:

- Synthetic complexity : Multi-step syntheses often yield low quantities, necessitating greener catalysts or flow chemistry approaches.

- Selectivity issues : Off-target interactions with non-cancerous cells (e.g., WI-38 fibroblasts) remain a concern.

- Mechanistic ambiguity : The exact binding mode of hydrazino-thiazoles with DNA or enzymes requires further crystallographic validation.

Opportunities lie in leveraging computational tools for rational design. Quantitative structure-activity relationship (QSAR) models could predict optimal substituents for enhanced potency. Additionally, hybridizing this scaffold with known pharmacophores (e.g., isoindole-1,3-dione) may yield dual-action inhibitors targeting both topoisomerase II and kinase pathways.

Properties

IUPAC Name |

ethyl 2-(2-acetylhydrazinyl)-5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c1-4-15-8(14)7-5(2)16-9(10-7)12-11-6(3)13/h4H2,1-3H3,(H,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIGEBBJVSIXCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)NNC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-acetylhydrazino)-5-methyl-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl hydrazinoacetate with 2-acetylhydrazine and a thiazole derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated under reflux conditions to ensure complete reaction and formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems to control temperature, pressure, and reaction time. Purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-acetylhydrazino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit promising antimicrobial properties. Ethyl 2-(2-acetylhydrazino)-5-methyl-1,3-thiazole-4-carboxylate may demonstrate similar effects due to its structural characteristics that allow interaction with microbial enzymes or cellular components.

Anticancer Properties

Thiazole derivatives are frequently studied for their anticancer potential. The incorporation of hydrazine moieties in this compound may enhance its ability to inhibit cancer cell proliferation by interfering with specific metabolic pathways or inducing apoptosis in cancer cells.

Neurological Applications

Given the structure of this compound, it may also have applications in treating neurodegenerative diseases. Compounds with similar thiazole structures have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. This inhibition can help increase acetylcholine levels in the brain, potentially improving cognitive functions.

Case Study 1: Antimicrobial Activity

A study evaluating various thiazole derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Case Study 2: Anticancer Activity

In vitro studies on thiazole derivatives revealed that those containing hydrazine groups showed enhanced cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound's ability to induce cell cycle arrest and apoptosis was noted as a crucial factor in its anticancer efficacy.

Case Study 3: Neurological Effects

Research focusing on acetylcholinesterase inhibitors highlighted the potential of thiazole-based compounds in treating Alzheimer's disease. In silico studies indicated that this compound could effectively bind to the active site of acetylcholinesterase, suggesting a pathway for further development as a therapeutic agent for cognitive disorders.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-acetylhydrazino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The compound may also interact with DNA, affecting cellular processes and leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogous thiazole derivatives.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Bioactivity: The acetylhydrazino group in the target compound provides hydrogen-bonding sites, which may enhance interactions with enzymes or receptors compared to non-polar groups like benzylamino or adamantyl . Adamantyl-substituted analogs (e.g., Ethyl 2-adamantyl-1,3-thiazole-4-carboxylate) exhibit notable antiproliferative activity, suggesting that bulky substituents at position 2 can improve cytotoxicity .

Physicochemical Properties: Hydrophobicity: Benzylamino and adamantyl analogs are more lipophilic than the target compound, which may affect membrane permeability and bioavailability . Solubility: The ethyl carboxylate group in the target compound improves aqueous solubility compared to non-esterified analogs like 5-acetyl-2-amino-4-methyl-1,3-thiazole .

Synthetic Accessibility: Compounds with simpler substituents (e.g., amino or benzylamino groups) are synthesized in fewer steps compared to acetylhydrazino derivatives, which require additional acetylation . Halogenated derivatives (e.g., chloro-trifluoromethylpyridinyl) necessitate specialized reagents, increasing synthetic complexity .

Structural Validation: X-ray crystallography and software like SHELX are widely used for confirming thiazole derivatives’ structures. For instance, the benzoylamino analog (3c) was validated via crystallographic data .

Biological Activity

Ethyl 2-(2-acetylhydrazino)-5-methyl-1,3-thiazole-4-carboxylate (CAS No. 98840-82-5) is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

- Molecular Formula : C9H13N3O3S

- Molecular Weight : 243.28 g/mol

- Synonyms : Ethyl 2-(2-acetylhydrazinyl)-5-methylthiazole-4-carboxylate, among others.

Antimicrobial Activity

Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that thiazoles exhibit activity against various bacterial and fungal strains due to their ability to inhibit essential biological processes.

- Mechanism of Action : Thiazoles often target bacterial proteins such as DNA gyrase and topoisomerase, crucial for DNA replication and repair. The binding affinity of these compounds to these proteins is a key factor in their antimicrobial efficacy .

- Case Study : In a study evaluating the antimicrobial activity of several thiazole derivatives, compounds similar to this compound were tested against strains of Bacillus subtilis and Aspergillus niger. Results indicated promising inhibitory effects, particularly in derivatives with nitro and amino substituents .

Anticancer Potential

Emerging research suggests that thiazole derivatives may possess anticancer properties. This compound has been evaluated for its potential to inhibit cancer cell proliferation.

- Cell Line Studies : In vitro studies have shown that certain thiazole derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death .

- Research Findings : A study highlighted the synthesis of various thiazole derivatives and their evaluation for anticancer activity. The results indicated that modifications on the thiazole ring significantly influenced cytotoxicity against cancer cells .

Summary of Biological Activities

Q & A

Basic Question: What are the optimal synthetic routes for preparing Ethyl 2-(2-acetylhydrazino)-5-methyl-1,3-thiazole-4-carboxylate?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions involving hydrazine derivatives. A common approach involves reacting ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate with acetyl hydrazine under reflux in ethanol or methanol. Critical parameters include:

- Reaction Conditions : Maintain temperatures between 60–80°C for 12–24 hours .

- Workup : Neutralize excess hydrazine with dilute HCl, followed by recrystallization from ethanol for purity.

- Pitfalls : Literature discrepancies exist; for example, hydrazine reactions with similar thiazole esters may yield unexpected products (e.g., amino derivatives instead of carbohydrazides). Validate intermediates via melting point comparison and NMR .

Basic Question: Which analytical techniques are critical for characterizing this compound and verifying its purity?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : Confirm the acetylhydrazino group via H NMR (δ ~8.5–9.5 ppm for NH protons) and C NMR (carbonyl signals at ~165–170 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS to validate molecular ion peaks (e.g., [M+H] at m/z calculated for CHNOS).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structure and hydrogen-bonding patterns .

- TLC Monitoring : Track reaction progress using silica plates with ethyl acetate/hexane (3:7) and UV visualization .

Advanced Question: How can researchers resolve contradictions in reported synthetic pathways for this compound?

Methodological Answer:

Contradictions often arise from side reactions or misidentification of intermediates. Strategies include:

- Replication with Controls : Repeat literature procedures under inert atmospheres to prevent oxidation.

- Spectroscopic Cross-Validation : Compare NMR and MS data with authentic samples. For example, highlights misreported melting points (Δm.p. ~87°C) as a red flag for incorrect product identification .

- Mechanistic Studies : Use DFT calculations to predict reaction pathways and identify plausible byproducts.

Advanced Question: What experimental approaches are recommended for evaluating the biological activity of this compound?

Methodological Answer:

- In Vitro Assays : Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using MIC (Minimum Inhibitory Concentration) protocols. Thiazole derivatives often show antimicrobial activity due to sulfur/nitrogen heterocycle interactions with microbial enzymes .

- Cytotoxicity Studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential.

- Structure-Activity Relationship (SAR) : Modify the acetylhydrazino group to derivatives (e.g., alkylation, oxidation) and compare bioactivity .

Advanced Question: How can researchers analyze the crystal structure and intermolecular interactions of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water). Use SHELXTL for structure solution and refinement. The thiazole ring and acetylhydrazino group often form hydrogen bonds (N–H···O/S) critical for lattice stability .

- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen-bonding patterns (e.g., R_2$$^2(8) motifs) using software like Mercury .

- Thermal Analysis : DSC/TGA to study phase transitions and stability correlated with crystallographic data.

Advanced Question: What strategies mitigate challenges in optimizing reaction yields for derivatives of this compound?

Methodological Answer:

- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency of the hydrazino group.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Byproduct Analysis : Employ LC-MS to detect side products (e.g., over-acetylated species) and adjust stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.